

Application Notes: Synthesis and Reactivity of Nitrosyl Fluoride with Unsaturated Systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nitrosyl fluoride**

Cat. No.: **B1213285**

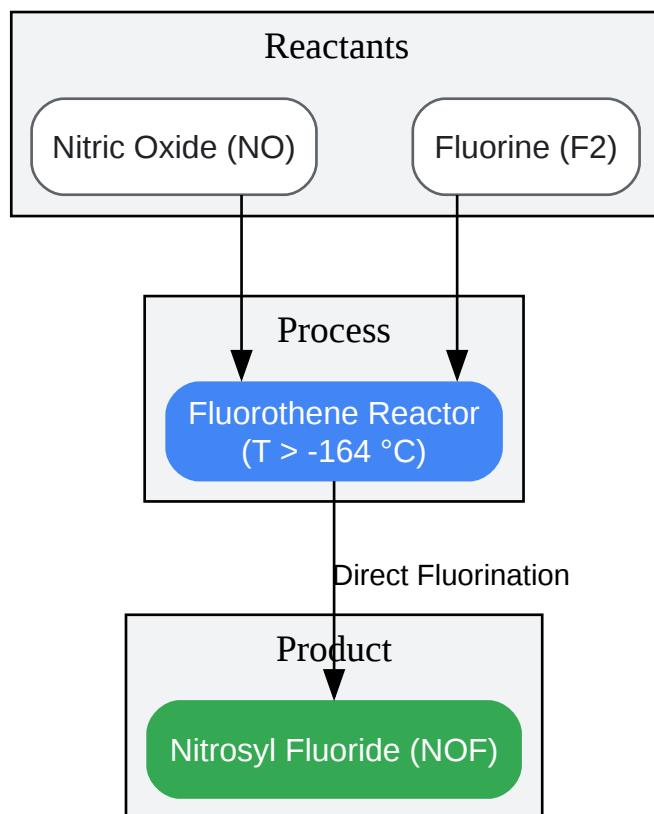
[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: **Nitrosyl fluoride** (NOF) is a highly reactive electrophilic agent utilized in the synthesis of specialized organofluorine compounds. Its reaction with fluoroolefins and azaalkenes provides a direct pathway to α -fluoro- α -nitrosoalkanes and N-nitrosoamines, respectively. These products serve as versatile intermediates for creating more complex molecules, including heterocyclic compounds like 1,2-oxazetidines, and for introducing fluorinated moieties into potential drug candidates. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity^{[1][2][3][4][5]}. This document outlines the synthesis of **nitrosyl fluoride** and provides detailed protocols and quantitative data for its reactions with selected fluoroolefins and azaalkenes.

Synthesis of Nitrosyl Fluoride (NOF)

The preparation of pure **nitrosyl fluoride** is a critical first step for its use in subsequent reactions. A common and effective method is the direct vapor-liquid fluorination of nitric oxide (NO)^[6]. This process yields NOF with high purity, avoiding contaminants like silicon tetrafluoride that can arise when using glass reactors^[6]. Alternative methods include reacting nitrosyl sulfuric acid with hydrofluoric acid in the presence of water^[7].


Experimental Protocol: Preparation of NOF

This protocol is adapted from the direct fluorination method^[6].

Caution: Nitric oxide, fluorine, and **nitrosyl fluoride** are toxic, corrosive, and highly reactive gases[8][9]. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The reaction can be extremely exothermic[8][9].

- System Preparation: Assemble a reaction system consisting of a fluorothene reactor, a cold trap, and connecting copper tubing with brass Kerotest valves. The system must be leak-proof and passivated with fluorine gas prior to use. Evacuate the entire system.
- Condensation of NO: Cool the fluorothene reactor with liquid nitrogen. Pass commercial nitric oxide through a cold trap maintained at 163 K (-110 °C) with an isopentane-liquid nitrogen bath to remove any nitrogen dioxide impurities. Condense the purified nitric oxide into the reactor.
- Reaction: Remove the liquid nitrogen bath and allow the nitric oxide to warm to just above its melting point (-163.6 °C).
- Fluorine Addition: Slowly introduce fluorine gas, which has been passed through a sodium fluoride tower to remove any hydrogen fluoride, into the reactor containing the liquid nitric oxide. The reaction is often accompanied by a small flame upon initial contact[6].
- Monitoring: Continue the addition of fluorine in small portions. The liquid in the reactor will progressively lighten in color from the characteristic blue of liquid NO to a colorless liquid as the product (NOF) is formed.
- Purification and Isolation: Once the reaction is complete (the liquid is colorless), freeze the product with liquid nitrogen and evacuate the system to remove any excess fluorine. The resulting **nitrosyl fluoride** can be stored in a suitable passivated cylinder. A yield of over 90% can be expected[6].

Workflow for Nitrosyl Fluoride Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Nitrosyl Fluoride (NOF)**.

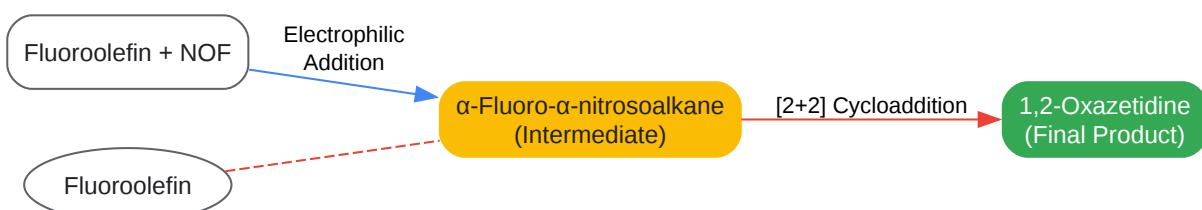
Reaction of NOF with Fluoroolefins

Nitrosyl fluoride adds across the double bond of fluoroolefins in an electrophilic addition reaction^{[10][11][12][13]}. The reaction typically proceeds by the attack of the electrophilic nitrogen of NOF on the π -bond of the alkene^[10]. This addition forms an intermediate α -fluoro- α -nitrosoalkane. This nitroso compound can either be isolated or, if the reaction conditions and substrate allow, undergo further reaction, such as a [2+2] cycloaddition with another molecule of the fluoroolefin to yield a stable 1,2-oxazetidine ring system^[14].

Reaction Data

The reaction conditions are critical and often require elevated temperatures and pressures for less reactive fluoroolefins like tetrafluoroethylene^[14].

Fluoroolefin	Molar Ratio (Olefin:NOF)	Conditions	Products	Yield (%)	Reference
Tetrafluoroethylene (TFE)	2:1	100 °C, 8 h, 1120 psig (initial)	2- Pentafluoroet hyl-3,3,4,4- tetrafluoro- 1,2- oxazetidine	55	[14]
Hexafluoropropene (HFP)	1:1	150 °C, 12 h	Perfluoro(2- methyl-1,2- oxazetidine), Heptafluoro- 2- nitrosopropan e	Not specified	[14]


Experimental Protocol: Reaction of NOF with Tetrafluoroethylene (TFE)

This protocol is based on the synthesis of 2-pentafluoroethyl-3,3,4,4-tetrafluoro-1,2-oxazetidine[14].

- Reactor Preparation: Use a pre-fluorinated Hastelloy "C" pressure vessel. Evacuate the vessel and cool it with liquid nitrogen.
- Charging Reactants: Condense a known amount of **nitrosyl fluoride** into the reactor. Subsequently, condense a two-fold molar excess of tetrafluoroethylene into the same reactor.
- Reaction: Seal the reactor and allow it to warm to room temperature. Place the reactor in a suitable heating mantle or oven and heat to 100 °C. The autogenous pressure will be high (e.g., starting at 1120 psig)[14].

- Monitoring: Monitor the reaction by observing the pressure drop. The reaction is considered complete when the pressure stabilizes (e.g., after 8 hours, the pressure may drop to around 260 psig)[14].
- Work-up and Isolation: Cool the reactor to room temperature and then further with liquid nitrogen. Carefully vent any unreacted TFE. The crude product, a colorless liquid, can then be transferred from the reactor.
- Purification: Purify the crude product by fractional distillation to isolate the 2-pentafluoroethyl-3,3,4,4-tetrafluoro-1,2-oxazetidine.

Reaction Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Reaction of NOF with fluoroolefins to form 1,2-oxazetidines.

Reaction of NOF with Azaalkenes

Similar to its reaction with fluoroolefins, **nitrosyl fluoride** readily adds to the carbon-nitrogen double bond of azaalkenes. This reaction provides a route to N-fluoro-N-nitrosoamines. For instance, NOF adds to pentafluoroazapropene at low temperatures to form N-nitroso-bis(trifluoromethyl)amine[14].

Reaction Data

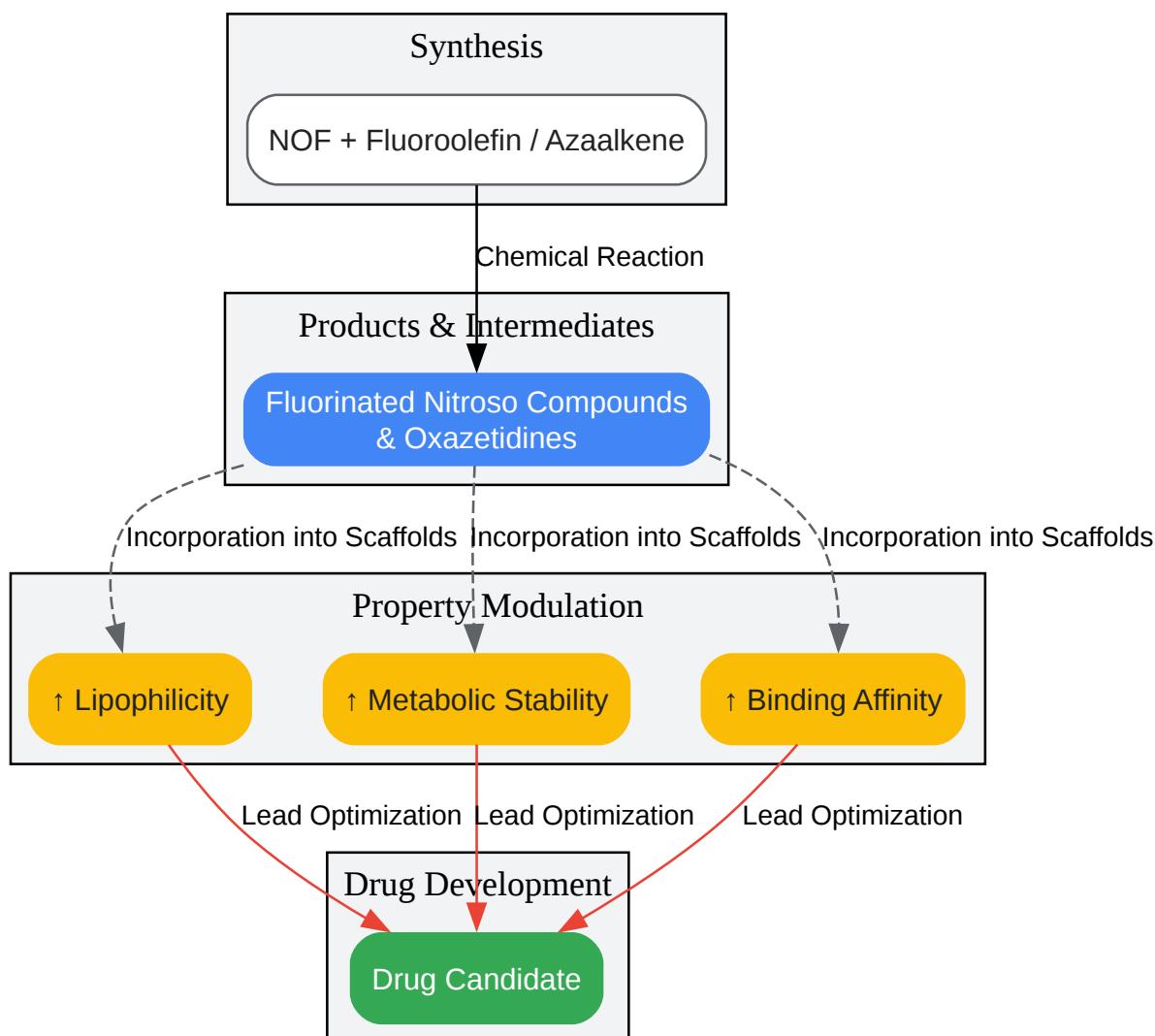
Azaalkene	Molar Ratio (Azaalkene: NOF)	Conditions	Product	Yield (%)	Reference
Pentafluoroazapropene	1:1	Low Temperature	N-Nitroso-bis(trifluoromethyl)amine	Not specified	[14]

Experimental Protocol: Reaction of NOF with Pentafluoroazapropene

This protocol is derived from the description of the reaction in the literature[\[14\]](#).

- Reactor Setup: In a suitable passivated, vacuum-tight apparatus equipped with a cold finger, condense pentafluoroazapropene at -196 °C (liquid nitrogen).
- Reactant Addition: Slowly add an equimolar amount of **nitrosyl fluoride** to the condensed azaalkene.
- Reaction: Allow the mixture to warm slowly. The reaction is facile and occurs at low temperatures[\[14\]](#).
- Isolation: The product, N-nitroso-bis(trifluoromethyl)amine, can be isolated from the reaction mixture by trap-to-trap distillation.

Applications in Research and Drug Development


The products derived from the reaction of NOF with fluorolefins and azaalkenes are valuable in synthetic and medicinal chemistry.

- Synthetic Intermediates: α -Fluoro- α -nitroso compounds are versatile building blocks for synthesizing other complex fluorinated molecules[\[15\]](#)[\[16\]](#).
- Medicinal Chemistry: The introduction of fluorine or fluorine-containing groups (like CF₃) is a cornerstone of modern drug design[\[3\]](#). It can enhance metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity and membrane permeability[\[1\]](#)[\[2\]](#)[\[5\]](#). The

products from NOF addition reactions provide direct access to molecules containing both fluorine and a nitroso group, which can be further functionalized.

- Diagnostic Tools: Fluorine-18, a positron-emitting isotope, is widely used in Positron Emission Tomography (PET) imaging for medical diagnostics[1][2][3]. Synthetic methods developed for fluorination can potentially be adapted for the synthesis of 18F-labeled PET tracers.

Logical Flow to Drug Discovery

[Click to download full resolution via product page](#)

Caption: Role of NOF reactions in the drug discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. mdpi.com [mdpi.com]
- 3. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. US4944931A - Process for producing nitrosyl fluoride - Google Patents [patents.google.com]
- 8. Synthesis of Nitrogen Oxyfluorides at Low Temperature Monitored by Barometry and Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ru.notes.fluorine1.ru [ru.notes.fluorine1.ru]
- 11. byjus.com [byjus.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Electrophilic Addition Reactions of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Synthesis of gem-difluorinated nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Synthesis and Reactivity of Nitrosyl Fluoride with Unsaturated Systems]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1213285#reaction-of-nitrosyl-fluoride-with-fluoroolefins-and-azaalkenes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com